Cas no 1025468-06-7 (methyl 4-bromo-1,3-thiazole-2-carboxylate)

Methyl 4-bromo-1,3-thiazole-2-carboxylate is a brominated thiazole derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. Its reactive bromine substituent facilitates further functionalization, making it valuable for cross-coupling reactions, such as Suzuki or Stille couplings, to construct complex heterocyclic frameworks. The ester group enhances solubility and provides a handle for additional transformations, including hydrolysis or amidation. This compound is particularly useful in the development of bioactive molecules, agrochemicals, and materials science due to its stable thiazole core. High purity and consistent quality ensure reliable performance in synthetic applications.
methyl 4-bromo-1,3-thiazole-2-carboxylate structure
1025468-06-7 structure
Product Name:methyl 4-bromo-1,3-thiazole-2-carboxylate
CAS No:1025468-06-7
MF:C5H4BrNO2S
MW:222.059759140015
MDL:MFCD11114545
CID:844834
PubChem ID:49758222
Update Time:2025-10-28

methyl 4-bromo-1,3-thiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl-4-bromothiazole-2-carboxylate
    • Methyl 4-bromo-1,3-thiazole-2-carboxylate
    • Methyl 4-bromo-2-thiazole-carboxylate
    • Methyl 4-bromothiazole-2-carboxylate
    • METHYL4-BROMO-2-THIAZOLECARBOXYLATE
    • AK146642
    • MB09382
    • SureCN1682676
    • 4-Bromo-thiazole-2-carboxylic acid methyl ester
    • 2-Thiazolecarboxylic acid, 4-broMo-, Methyl ester
    • PVBDGICQWHWHGK-UHFFFAOYSA-N
    • 7654AC
    • ST24048094
    • Methyl 4-bromothiazole-2-carboxylate, AldrichCPR
    • 1025468-06-7
    • SY042349
    • DB-343372
    • SCHEMBL1682676
    • AC-31239
    • DS-8619
    • EN300-254271
    • CS1491
    • CS-0036359
    • AKOS015944113
    • MFCD11114545
    • METHYL 4-BROMO-2-THIAZOLE CARBOXYLATE
    • methyl 4-bromo-1,3-thiazole-2-carboxylate
    • MDL: MFCD11114545
    • Inchi: 1S/C5H4BrNO2S/c1-9-5(8)4-7-3(6)2-10-4/h2H,1H3
    • InChI Key: PVBDGICQWHWHGK-UHFFFAOYSA-N
    • SMILES: BrC1=CSC(C(=O)OC)=N1

Computed Properties

  • Exact Mass: 220.91461g/mol
  • Monoisotopic Mass: 220.91461g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 277°C at 760 mmHg
  • Flash Point: 121.3±25.1 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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(CAS:1025468-06-7)methyl 4-bromo-1,3-thiazole-2-carboxylate
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Quantity:25g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:56
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Additional information on methyl 4-bromo-1,3-thiazole-2-carboxylate

Methyl 4-bromo-1,3-thiazole-2-carboxylate (CAS No. 1025468-06-7): A Versatile Building Block in Modern Medicinal Chemistry

Methyl 4-bromo-1,3-thiazole-2-carboxylate, identified by its unique chemical identifier CAS No. 1025468-06-7, represents a significant compound in the realm of medicinal chemistry. This heterocyclic derivative, featuring a thiazole core with bromine and ester functional groups, has garnered considerable attention due to its structural versatility and potential applications in drug discovery and synthesis.

The methyl 4-bromo-1,3-thiazole-2-carboxylate molecule is characterized by a fused ring system consisting of sulfur and nitrogen atoms, which is a hallmark of thiazole derivatives. The presence of a bromine atom at the 4-position and a carboxylate ester group at the 2-position enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, allows for the construction of more complex molecular architectures.

In recent years, the pharmaceutical industry has shown increasing interest in thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that thiazole-based compounds exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural motif of thiazole is found in numerous FDA-approved drugs, underscoring its importance in medicinal chemistry. Among these derivatives, methyl 4-bromo-1,3-thiazole-2-carboxylate stands out as a promising precursor for the development of novel therapeutic agents.

One of the most compelling aspects of methyl 4-bromo-1,3-thiazole-2-carboxylate is its role as a key intermediate in the synthesis of more sophisticated molecules. For instance, it can be readily converted into other functionalized thiazoles through palladium-catalyzed cross-coupling reactions. These reactions are particularly useful in constructing biaryl structures, which are prevalent in many bioactive compounds. The bromine substituent at the 4-position also facilitates further modifications via Suzuki-Miyaura or Heck couplings, enabling the introduction of aryl or vinyl groups with high selectivity.

Recent advancements in synthetic methodologies have further highlighted the utility of methyl 4-bromo-1,3-thiazole-2-carboxylate. For example, transition-metal-catalyzed C-H activation techniques have opened new avenues for the functionalization of this compound. By leveraging these methods, chemists can now access previously inaccessible derivatives with enhanced biological properties. Such innovations are particularly relevant in the context of developing next-generation drugs that target emerging pathogens or address unmet medical needs.

The biological activity of methyl 4-bromo-1,3-thiazole-2-carboxylate and its derivatives has been extensively explored in preclinical studies. Researchers have reported that certain analogs exhibit potent inhibitory effects on enzymes involved in cancer cell proliferation and inflammation. These findings have spurred interest in designing libraries of thiazole-based compounds for high-throughput screening assays. The ease with which methyl 4-bromo-1,3-thiazole-2-carboxylate can be modified makes it an ideal candidate for such exploratory studies.

The synthesis of methyl 4-bromo-1,3-thiazole-2-carboxylate itself is another area where significant progress has been made. Modern synthetic routes have been optimized to improve yield and purity while minimizing hazardous byproducts. These improvements are crucial for ensuring that researchers can reliably obtain high-quality starting materials for their investigations. Additionally, green chemistry principles have been incorporated into some synthetic protocols, reducing environmental impact without compromising efficiency.

In conclusion, methyl 4-bromo-1,3-thiazole-2-carboxylate (CAS No. 1025468-06-7) is a versatile and highly valuable compound in medicinal chemistry. Its unique structural features and reactivity make it an excellent building block for the synthesis of biologically active molecules. With ongoing research uncovering new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of innovative therapies.

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(CAS:1025468-06-7)methyl 4-bromo-1,3-thiazole-2-carboxylate
A896779
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Quantity:25g/5g
Price ($):621.0/177.0
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